molecular formula C9H12N2O2 B6332830 N-Hydroxy-2-o-tolyloxy-acetamidine CAS No. 156596-67-7

N-Hydroxy-2-o-tolyloxy-acetamidine

Cat. No. B6332830
CAS RN: 156596-67-7
M. Wt: 180.20 g/mol
InChI Key: BNUHPSOCMRGMNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Hydroxy-2-o-tolyloxy-acetamidine” is a chemical compound with the molecular formula C9H12N2O2 . It is used for research purposes.


Synthesis Analysis

Acetamidines, which include “N-Hydroxy-2-o-tolyloxy-acetamidine”, are starting materials for synthesizing many chemical substances, such as imidazoles, pyrimidines, and triazines . These are further used for biochemically active compounds as well as energetic materials . The synthesis of acetamidinium salts has been studied, and these salts were characterized by elemental analysis, mass spectrometry, NMR, and DTA .


Molecular Structure Analysis

The molecular structure of “N-Hydroxy-2-o-tolyloxy-acetamidine” consists of 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 180.20819 g/mol .

Scientific Research Applications

C10H13N2O2\mathrm{C_{10}H_{13}N_{2}O_{2}}C10​H13​N2​O2​

, has garnered significant attention in scientific research. Below, I’ll explore its synthesis, reactivity, and diverse applications across various fields.

Synthesis and Reactivity

N-Hydroxy-2-o-tolyloxy-acetamidine is synthesized through various methods, each offering unique advantages and challenges . One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold. Researchers have explored innovative methodologies and transformations to efficiently construct these compounds with different substitution patterns.

properties

IUPAC Name

N'-hydroxy-2-(2-methylphenoxy)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7-4-2-3-5-8(7)13-6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUHPSOCMRGMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OC/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxy-2-o-tolyloxy-acetamidine

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